molecular formula C24H29N5O B11150862 trans-N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11150862
M. Wt: 403.5 g/mol
InChI Key: LRLJQJSIIBMTFR-UHFFFAOYSA-N
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Description

N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexane ring, a tetrazole moiety, and a diphenylpropyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexane carboxamide core. This is followed by the introduction of the tetrazole group through cycloaddition reactions involving azides and nitriles. The final step involves the attachment of the diphenylpropyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-DIPHENYLPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE
  • 3-HYDROXY-1,3-DIPHENYL-PROPENONE

Uniqueness

Compared to similar compounds, N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE stands out due to its unique combination of structural features, including the cyclohexane ring, tetrazole moiety, and diphenylpropyl group

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N5O/c30-24(22-13-11-19(12-14-22)17-29-18-26-27-28-29)25-16-15-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,18-19,22-23H,11-17H2,(H,25,30)

InChI Key

LRLJQJSIIBMTFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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